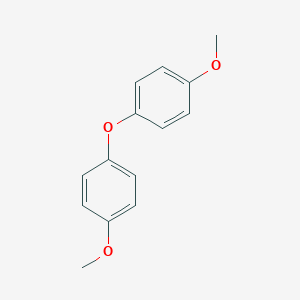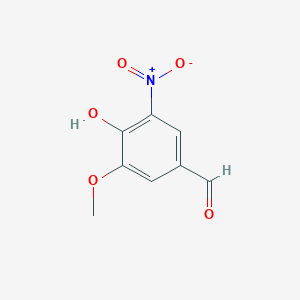
5-ニトロバニリン
概要
説明
5-Nitrovanillin: (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin, where the hydrogen ortho- to the hydroxy group is substituted by a nitro group . It is a yellow crystalline solid with a characteristic odor and is sparingly soluble in water but readily soluble in alkali solutions and methanol . This compound is notable for its multiple reactive functional groups, including a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group .
科学的研究の応用
5-Nitrovanillin has a wide range of applications in scientific research:
作用機序
Target of Action
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin . It contains many reactive functional groups, making it suitable as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered the enzymes and receptors involved in these biochemical pathways.
Biochemical Pathways
5-Nitrovanillin is involved in the synthesis of phenethylamines, coenzyme Q, and COMT inhibitors . These compounds play crucial roles in various biochemical pathways. For instance, phenethylamines are involved in neurotransmission, coenzyme Q is essential for cellular energy production, and COMT inhibitors prevent the breakdown of dopamine, a neurotransmitter that is deficient in Parkinson’s disease.
Pharmacokinetics
It is known that 5-nitrovanillin is sparingly soluble in water but readily soluble in alkali solutions on heating and in methanol . This suggests that its bioavailability could be influenced by factors such as pH and temperature.
Result of Action
The molecular and cellular effects of 5-Nitrovanillin’s action would largely depend on the specific compounds that it helps synthesize. For instance, if it is used to synthesize COMT inhibitors, the result of its action could be an increase in dopamine levels in the brain, which could help alleviate symptoms of Parkinson’s disease .
Action Environment
The action, efficacy, and stability of 5-Nitrovanillin can be influenced by various environmental factors. For example, its solubility in different solvents suggests that the pH and temperature of its environment could affect its action . Furthermore, its reactivity with other molecules could be influenced by the presence of other chemicals in its environment.
生化学分析
Biochemical Properties
5-Nitrovanillin plays a significant role in biochemical reactions due to its reactive functional groups, including a hydroxyl group, a methoxy group, and an aldehyde group . It interacts with enzymes such as catechol-O-methyltransferase (COMT), which is involved in the methylation of catecholamines and other catechols . This interaction is crucial for the inhibition of COMT, making 5-Nitrovanillin a potential candidate for therapeutic applications in diseases like Parkinson’s . Additionally, 5-Nitrovanillin is involved in the synthesis of coenzyme Q, an essential component of the electron transport chain in mitochondria .
Cellular Effects
5-Nitrovanillin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of osteosarcoma cells, where it enhances the inhibitory effect of certain antibodies . This compound can modulate cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and metabolic activities . The impact of 5-Nitrovanillin on cellular metabolism is significant, as it can alter the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 5-Nitrovanillin exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . For instance, its interaction with COMT results in the inhibition of this enzyme, affecting the methylation process of catechols . Additionally, 5-Nitrovanillin can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrovanillin can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that 5-Nitrovanillin can have sustained effects on cellular function, particularly in in vitro settings . These temporal effects are essential for determining the compound’s suitability for various biochemical applications and therapeutic uses.
Dosage Effects in Animal Models
The effects of 5-Nitrovanillin vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, 5-Nitrovanillin may cause toxic or adverse effects, including cellular damage and disruption of metabolic activities . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential and minimizing adverse outcomes in clinical applications.
Metabolic Pathways
5-Nitrovanillin is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes methylation and other modifications, which can affect its activity and function . These metabolic pathways are vital for understanding how 5-Nitrovanillin is processed within the body and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Nitrovanillin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and therapeutic potential of 5-Nitrovanillin.
Subcellular Localization
5-Nitrovanillin’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for instance, can enhance its role in the electron transport chain and other metabolic processes . Understanding the subcellular localization of 5-Nitrovanillin is essential for elucidating its biochemical properties and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 5-Nitrovanillin is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding approximately 75% . Alternatively, using acetyl nitrate as the nitrating agent in the presence of silica gel can achieve yields of up to 88% . Another method involves reacting vanillin with ammonium cerium nitrate in acetic acid and polyethylene glycol-400, resulting in a yellow solid product .
Industrial Production Methods: Industrial production methods for 5-Nitrovanillin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly processes and efficient separation techniques is emphasized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: 5-Nitrovanillin undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Nitrovanillic acid.
Reduction: 5-Aminovanillin.
Substitution: Various alkylated or acylated derivatives of 5-Nitrovanillin.
類似化合物との比較
Vanillin: The parent compound, which lacks the nitro group.
Ethylvanillin: Similar to vanillin but with an ethoxy group instead of a methoxy group.
5-Nitroveratraldehyde: A derivative where the hydroxyl group is methylated.
Uniqueness of 5-Nitrovanillin: 5-Nitrovanillin is unique due to its combination of functional groups, which makes it a versatile intermediate for various chemical syntheses and applications. Its nitro group enhances its reactivity compared to vanillin and ethylvanillin .
特性
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYRTJBFMZHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075344 | |
| Record name | 5-Nitrovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 5-Nitrovanillin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6635-20-7 | |
| Record name | 5-Nitrovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrovanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrovanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrovanillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

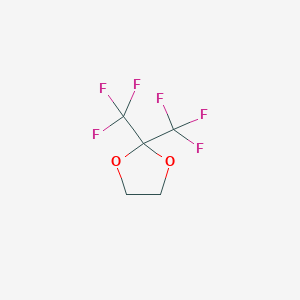
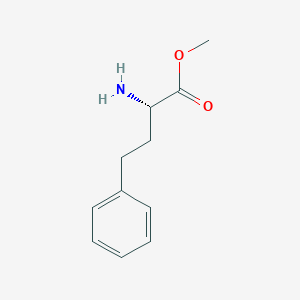
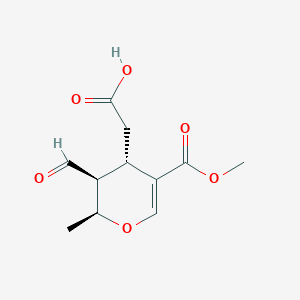
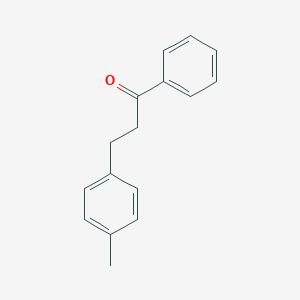
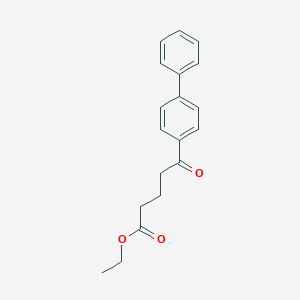
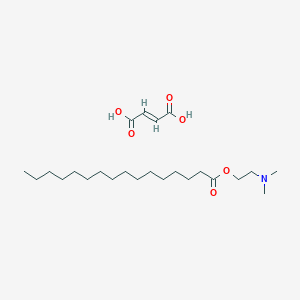
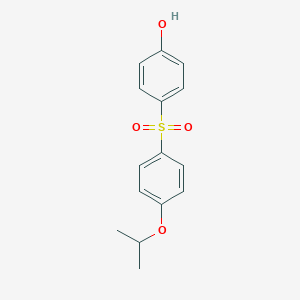
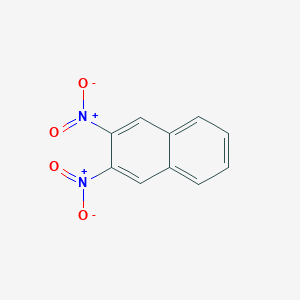
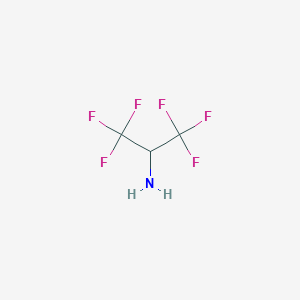
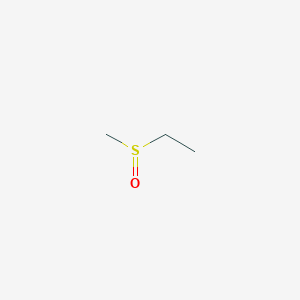
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

